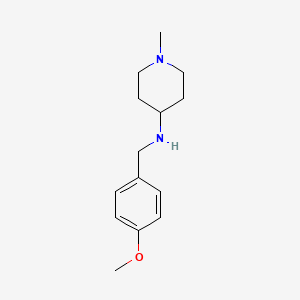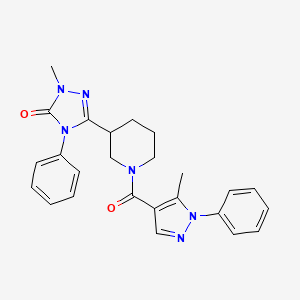
1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.523. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidiabetic Applications
This compound has been used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These molecules have shown promise as selective and orally active dipeptidyl peptidase 4 inhibitors, which are important in the treatment of diabetes by modulating the incretin hormone activity.
Antimicrobial Activity
Imidazole derivatives, which are structurally related to this compound, have demonstrated a wide array of biological activities. They have been reported to possess antibacterial, antimycobacterial, and antifungal properties . This suggests potential applications of the compound in developing new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the imidazole ring have been associated with anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a key role . The compound could be explored for its efficacy in this area.
Antitumor Activity
Imidazole-containing compounds have been investigated for their antitumor properties. Given the structural similarities, the compound could be a candidate for the development of new oncology drugs, especially considering the need for novel therapies in cancer treatment .
Antiviral Research
The imidazole core is present in several antiviral drugs. Research into the applications of this compound could extend to the antiviral domain, where there is a continuous search for compounds that can inhibit viral replication or assembly .
Antioxidant Potential
Antioxidants play a crucial role in protecting cells from oxidative stress. Imidazole derivatives have shown antioxidant activity, which could imply similar potential for this compound in preventing or treating conditions caused by oxidative damage .
Antiparasitic Applications
The compound has shown potential in antileishmanial and antimalarial evaluations. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating its use in combating parasitic infections .
Neuropharmacological Interest
Given the presence of a pyrazole moiety, which is often found in compounds with central nervous system activity, there could be neuropharmacological applications worth exploring, such as in the treatment of neurodegenerative diseases or as a sedative .
Propiedades
IUPAC Name |
2-methyl-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-18-22(16-26-31(18)21-13-7-4-8-14-21)24(32)29-15-9-10-19(17-29)23-27-28(2)25(33)30(23)20-11-5-3-6-12-20/h3-8,11-14,16,19H,9-10,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJLIORRRAIIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

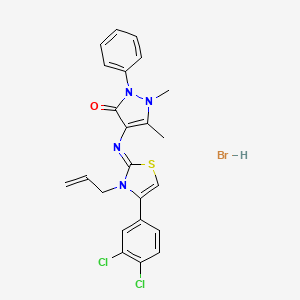
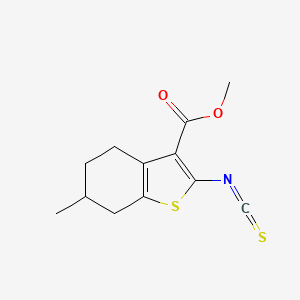
![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)
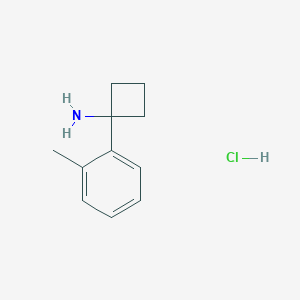
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)

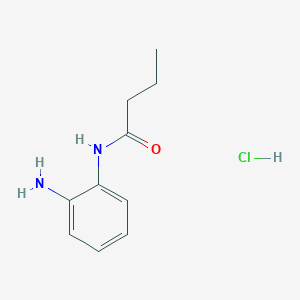
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)
amine hydrochloride](/img/structure/B2938656.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2938657.png)

